3-Methylhexanoic acid
Overview
Description
3-Methylhexanoic acid is an organic compound with the molecular formula C₇H₁₄O₂. It is a medium-chain fatty acid, also known as 3-methylcaproic acid. This compound is characterized by a carboxyl group (-COOH) attached to a hexane chain with a methyl group substitution at the third carbon atom. It is a colorless liquid with a slightly unpleasant odor and is used in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process starts with the reaction of 3-methylhexyl bromide with magnesium in anhydrous ether to form the Grignard reagent. The reagent is then reacted with carbon dioxide to produce the corresponding carboxylic acid, which is subsequently hydrolyzed to yield this compound.
Oxidation of Alcohols: Another method involves the oxidation of 3-methylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction converts the alcohol group to a carboxylic acid group, forming this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methylhexane. This process uses metal catalysts such as cobalt or manganese to facilitate the oxidation reaction under controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce various oxidation products, including ketones and aldehydes.
Reduction: The compound can be reduced to form 3-methylhexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The carboxyl group in this compound can participate in substitution reactions, such as esterification with alcohols to form esters or amidation with amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, cobalt catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: 3-Methylhexanol.
Substitution: Esters, amides
Scientific Research Applications
3-Methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals
Mechanism of Action
The mechanism of action of 3-methylhexanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its role in lipid metabolism and signaling .
Comparison with Similar Compounds
- Hexanoic acid
- Octanoic acid
- 2-Methylhexanoic acid .
3-Methylhexanoic acid stands out due to its specific substitution pattern, which can affect its interactions with other molecules and its overall behavior in chemical and biological systems.
Properties
IUPAC Name |
3-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQMQVJXSRMTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863273 | |
Record name | 3-Methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3780-58-3 | |
Record name | 3-Methylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3780-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003780583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3780-58-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylhexanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GWJ09TGV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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